
2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide” is a complex organic molecule. It has a molecular formula of C20H20ClN3O4S and a molecular weight of 433.91. The compound contains a pyridazin-3-yl group, which is a nitrogen-containing heterocycle . It also contains a benzenesulfonamide group, which is a common motif in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity : A study synthesized derivatives of benzenesulfonamide, including compounds similar to the one , and evaluated their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity : Research on pyridazinone derivatives bearing benzenesulfonamide moiety revealed significant anticancer activity against various human cancer cell lines, highlighting the potential of these compounds in cancer treatment (Rathish et al., 2012).
Treatment of Cough and Idiopathic Pulmonary Fibrosis : A study evaluated the use of benzenesulfonamide derivatives as broad-spectrum phosphatidylinositol 3-kinase inhibitors for treating cough and idiopathic pulmonary fibrosis (Norman, 2014).
Anti-HIV and Anticancer Properties : Another research focused on the synthesis of benzenesulfonamides derivatives with moderate to high anti-HIV and anticancer activity (Brzozowski, 1998).
Antitumor and QSAR Studies : Compounds similar to the chemical were synthesized and shown to have significant cytotoxic activity against various cancer cell lines, with Quantitative Structure-Activity Relationships (QSAR) studies providing insights into their activity (Tomorowicz et al., 2020).
HIV-1 Infection Prevention : A study on methylbenzenesulfonamide derivatives indicated their potential use in the prevention of human HIV-1 infection (De-ju, 2015).
Anticancer and Anti-HIV Agents : Synthesis of benzenesulfonamides derivatives for potential use as anticancer and anti-HIV agents was explored in another study (Pomarnacka & Kedra, 2003).
Antifungal Activity : Research on novel azetidin-2-ones derived from benzenesulfonamide demonstrated potent antifungal activity against specific fungi (Gupta & Halve, 2015).
properties
IUPAC Name |
2-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-26-15-8-6-14(7-9-15)17-10-11-19(23-22-17)27-13-12-21-28(24,25)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYBSHYDHOHGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

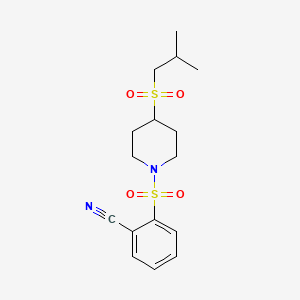
![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)
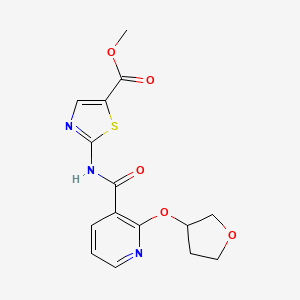
![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
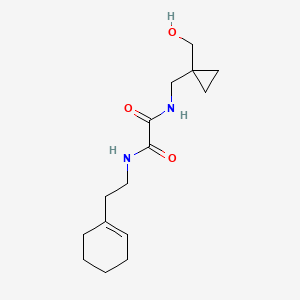
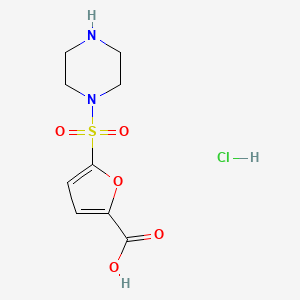
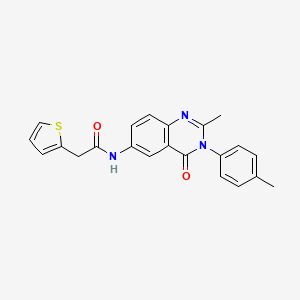

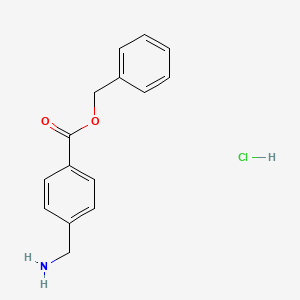
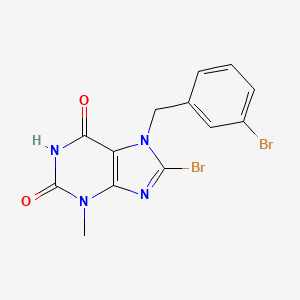

![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)